molecular formula C16H18N4O3S B2888165 4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide CAS No. 1171794-48-1

4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide

Cat. No.: B2888165
CAS No.: 1171794-48-1
M. Wt: 346.41
InChI Key: HYCHUESUWDRGPG-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide is a versatile chemical compound with promising applications in scientific research. This compound is characterized by its unique structure, which includes an acetamido group, a thiophene ring, and a ureido linkage. Its molecular formula is C15H17N3O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide typically involves the reaction of 4-acetamidobenzoic acid with 2-aminoethylthiophene-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide: Unique due to its specific combination of functional groups.

    N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the acetamido group.

    4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)aniline: Contains an aniline group instead of a benzamide group.

Uniqueness

This compound stands out due to its unique combination of an acetamido group, a thiophene ring, and a ureido linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-acetamido-N-[2-(thiophen-2-ylcarbamoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11(21)19-13-6-4-12(5-7-13)15(22)17-8-9-18-16(23)20-14-3-2-10-24-14/h2-7,10H,8-9H2,1H3,(H,17,22)(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCHUESUWDRGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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